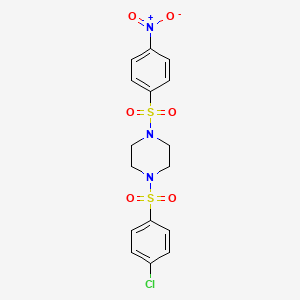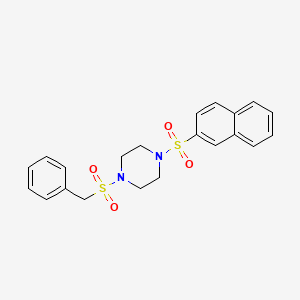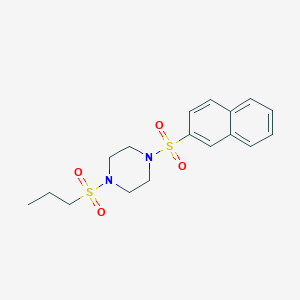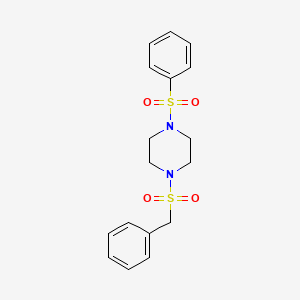METHANONE](/img/structure/B3468270.png)
[4-(2-NAPHTHYLSULFONYL)PIPERAZINO](3-PYRIDYL)METHANONE
概要
説明
4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound that features a naphthylsulfonyl group attached to a piperazine ring, which is further connected to a pyridylmethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthylsulfonyl Group: This can be achieved by sulfonation of naphthalene using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment to Piperazine: The naphthylsulfonyl chloride can then be reacted with piperazine to form the naphthylsulfonylpiperazine intermediate.
Formation of Pyridylmethanone: The final step involves coupling the naphthylsulfonylpiperazine with a pyridylmethanone derivative under suitable conditions, such as using a base like triethylamine in an appropriate solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyl or piperazine moieties.
Reduction: Reduction reactions could target the carbonyl group in the pyridylmethanone.
Substitution: The sulfonyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other advanced materials.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Modulation: Interaction with biological receptors for therapeutic purposes.
Medicine
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity through binding interactions. This could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.
類似化合物との比較
Similar Compounds
4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE: analogs with different substituents on the naphthyl or pyridyl rings.
Other Piperazine Derivatives: Compounds like piperazine-1-carboxamides or piperazine-1-sulfonamides.
Uniqueness
The unique combination of the naphthylsulfonyl and pyridylmethanone groups in 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE may confer distinct biological activity or chemical reactivity compared to other similar compounds.
特性
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(18-6-3-9-21-15-18)22-10-12-23(13-11-22)27(25,26)19-8-7-16-4-1-2-5-17(16)14-19/h1-9,14-15H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFWTBFAWJTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(benzylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468208.png)

![1-(benzylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468210.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine](/img/structure/B3468217.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3468219.png)
![N~1~-(4-{[4-(METHYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B3468230.png)
![2-(4-METHYLPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3468246.png)
![2-(2-NAPHTHYLOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3468248.png)
![(2-METHOXYPHENYL){4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B3468249.png)
![1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2-PHENYL-1-ETHANONE](/img/structure/B3468253.png)
![(2-CHLOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3468257.png)
